molecular formula C14H14OSe B15419816 {[Methoxy(phenyl)methyl]selanyl}benzene CAS No. 120455-17-6

{[Methoxy(phenyl)methyl]selanyl}benzene

Cat. No.: B15419816
CAS No.: 120455-17-6
M. Wt: 277.23 g/mol
InChI Key: XHPMMODLRUWHLA-UHFFFAOYSA-N
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Description

{[Methoxy(phenyl)methyl]selanyl}benzene is an organoselenium compound offered for chemical research and development purposes. This molecule features a selenium atom centrally bonded to a methoxy(phenyl)methyl group and a phenyl group, forming a structure that may be of significant interest in synthetic and medicinal chemistry exploration . Organoselenium compounds are widely studied as reagents and intermediates in organic synthesis. They serve as key precursors in various catalytic cycles and are utilized for the functionalization of complex molecules. Research into similar structures indicates potential applications in the development of novel therapeutic agents, given the biological importance of selenium-containing molecules . The specific mechanism of action for this compound is dependent on the reaction and biological system under investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on applications of this and related organoselenium compounds. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

120455-17-6

Molecular Formula

C14H14OSe

Molecular Weight

277.23 g/mol

IUPAC Name

[methoxy(phenyl)methyl]selanylbenzene

InChI

InChI=1S/C14H14OSe/c1-15-14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

XHPMMODLRUWHLA-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy vs. Halogen Substituents

  • Methoxy Substituents : In a structure-activity relationship (SAR) study, para-methoxy groups on the benzene ring (e.g., compounds 18 and 19) demonstrated moderate inhibitory activity (IC₅₀ ~5–10 µM) in enzyme assays. This activity is attributed to the electron-donating nature of the methoxy group, which enhances π-π stacking or hydrogen bonding with target proteins .
  • Chlorine Substituents : Chlorine at the para position (e.g., compounds 23 and 24) showed comparable activity to methoxy-substituted analogs, likely due to its moderate electron-withdrawing effect and hydrophobic interactions .
  • Methyl Substituents : Para-methyl substitution (e.g., compounds 20 and 21) abolished activity entirely, suggesting steric hindrance or reduced electronic compatibility with target binding pockets .

Synergistic Substituent Effects

Activity can be restored in para-methyl-substituted compounds when combined with ortho-xylene at R2 and 4-bromo-2-methyl benzothiazole at R3 (e.g., compound 27). This highlights the importance of balancing steric bulk and electronic effects across multiple positions .

Table 1: Inhibitory Activity of Select Analogous Compounds
Compound ID R1 Substituent R2 Substituent R3 Substituent IC₅₀ (µM)
12 None 2,4-thiazole 4-bromo-2-methyl phenyl 0.8
18 para-methoxy 2,4-thiazole Phenyl 5.2
23 para-chloro 2,4-thiazole Phenyl 6.7
27 para-methyl ortho-xylene 4-bromo-2-methyl benzothiazole 1.5

Data adapted from SAR analysis .

Comparison with Bibenzyl Derivatives

Bibenzyls, such as erianin and moscatilin, share structural similarities with {[Methoxy(phenyl)methyl]selanyl}benzene, particularly in their aromatic substitution patterns:

  • Erianin : Contains methoxy and hydroxyl groups at meta and para positions. It exhibits potent anticancer activity (IC₅₀ <1 µM in some cell lines) due to interactions with tubulin or apoptosis pathways .
  • This compound : The selenium atom may confer redox-modulating properties distinct from oxygen-based bibenzyls. However, its biological activity remains less characterized compared to erianin.

Corrosion Inhibition Properties

Methoxy and methyl groups in aromatic inhibitors exhibit comparable corrosion inhibition efficiencies (~76–82%) due to their similar Hammett sigma constants (σ = −0.22 for methoxy, σ = −0.17 for methyl). Both substituents enhance electron density at active sites, facilitating adsorption onto metal surfaces . This suggests that this compound could serve as a corrosion inhibitor, though its selenium moiety may introduce unique interfacial interactions.

Table 2: Hammett Constants and Inhibition Efficiencies
Substituent σ (Hammett Constant) Inhibition Efficiency (%)
Methoxy −0.22 82
Methyl −0.17 80
Hydrogen 0.00 76

Data from corrosion inhibition studies .

Crystallographic and Packing Behavior

In crystal structures of methoxy-substituted aromatics, intermolecular interactions such as C–H···O hydrogen bonding (e.g., between methoxy oxygen and adjacent phenyl hydrogens) stabilize molecular packing. For example, in ketone1, C13–H13···O3 interactions (distance: ~2.70 Å) contribute to lattice stability . This compound may exhibit similar packing behavior, though the selenium atom could alter bond angles and van der Waals interactions.

Q & A

Q. What are the established synthetic routes for {[Methoxy(phenyl)methyl]selanyl}benzene, and what experimental conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React phenylmethanol derivatives with selenating agents (e.g., selenium halides) under inert conditions to introduce the selanyl group.
  • Step 2 : Methoxy group incorporation via Williamson ether synthesis, using methoxide ions and a phenylmethyl intermediate.
  • Critical Parameters : Temperature (0–5°C for selenation to avoid decomposition), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric control to minimize diselenide byproducts .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>77</sup>Se NMR is critical for confirming selanyl group integration (δ ~200–400 ppm). Coupling patterns in <sup>1</sup>H NMR resolve methoxy (-OCH3) and phenyl protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup>) and selenium isotopic patterns .
  • X-ray Crystallography : Resolves steric effects of the methoxy-phenyl-selanyl substituents, particularly in asymmetric derivatives .

Q. How does pH and temperature influence the stability of this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Aqueous Stability : Stable in pH 5–9 (analogous to methoxybenzene derivatives), but hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, releasing selenol byproducts. Buffered solutions (e.g., phosphate buffer) are recommended for biological assays .
  • Thermal Stability : Decomposes above 150°C in open air. Storage under argon at –20°C prevents oxidation of the selanyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the selanyl group in cross-coupling reactions?

  • Methodological Answer :
  • Radical Pathways : The selanyl group participates in single-electron transfer (SET) reactions, enabling C–Se bond cleavage under UV light or with initiators like AIBN. This facilitates Suzuki-Miyaura couplings with aryl boronic acids .
  • Electrophilic Substitution : The selenium atom’s polarizability enhances electrophilic aromatic substitution at the para position of the methoxy group. Computational studies (DFT) show lower activation energy for selanyl-directed reactions compared to thioethers .

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reaction pathways of this compound?

  • Methodological Answer :
  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) for C, H, O and LANL2DZ for Se.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Simulate reaction coordinates (e.g., C–Se bond dissociation) to identify transition states .

  • Contradictions : Discrepancies between experimental and theoretical bond lengths (e.g., Se–C vs. S–C) require calibration with crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for selanyl-containing aromatic compounds?

  • Methodological Answer :
  • In Vitro Assay Design :
  • Use standardized cell lines (e.g., HeLa, MCF-7) and control for selenium’s inherent toxicity via dose-response curves (IC50 values).
  • Compare with negative controls (e.g., methoxybenzene without selanyl) to isolate bioactivity .
  • Data Normalization : Account for batch-to-batch variability in selenium content using ICP-MS quantification .

Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for selanyl-aromatic compounds?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the selanyl group via solvation, while protic solvents (e.g., methanol) accelerate hydrolysis. Conflicting reports may arise from solvent choice .
  • Impurity Interference : Trace oxidants (e.g., peroxides in ethers) can oxidize Se(II) to Se(IV), altering reactivity. Purity verification via TLC or HPLC is critical .

Methodological Recommendations

  • Synthetic Reproducibility : Document exact stoichiometry of selenating agents (e.g., PhSeCl vs. PhSeBr) and reaction times to ensure reproducibility .
  • Safety Protocols : Handle selanyl compounds in a fume hood due to potential toxicity; use chelating agents (e.g., EDTA) in waste disposal to sequester selenium .

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